molecular formula C15H22O8 B092325 Methyl 3,5-diacetyloxy-6-(5-oxooxolan-2-yl)hexanoate CAS No. 18142-16-0

Methyl 3,5-diacetyloxy-6-(5-oxooxolan-2-yl)hexanoate

Cat. No. B092325
CAS RN: 18142-16-0
M. Wt: 330.33 g/mol
InChI Key: PTMAXAHTNABBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,5-diacetyloxy-6-(5-oxooxolan-2-yl)hexanoate is a chemical compound that belongs to the family of oxolane carboxylates. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of methyl 3,5-diacetyloxy-6-(5-oxooxolan-2-yl)hexanoate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It can also interact with DNA and RNA, leading to the inhibition of DNA and RNA synthesis.

Biochemical And Physiological Effects

Methyl 3,5-diacetyloxy-6-(5-oxooxolan-2-yl)hexanoate has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and antitumor activities. It can also modulate the immune system and enhance the activity of natural killer cells.

Advantages And Limitations For Lab Experiments

Methyl 3,5-diacetyloxy-6-(5-oxooxolan-2-yl)hexanoate has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. It can also be easily modified to obtain various derivatives with different properties. However, it has some limitations, such as its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on methyl 3,5-diacetyloxy-6-(5-oxooxolan-2-yl)hexanoate. One direction is to explore its potential applications in drug discovery and development. Another direction is to investigate its mechanism of action in more detail. Furthermore, the synthesis of new derivatives with improved properties and higher efficacy is also an important area of future research.
In conclusion, methyl 3,5-diacetyloxy-6-(5-oxooxolan-2-yl)hexanoate is a unique and versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential and to develop new applications.

Synthesis Methods

Methyl 3,5-diacetyloxy-6-(5-oxooxolan-2-yl)hexanoate can be synthesized through a multi-step reaction process. The first step involves the reaction of 5-hydroxymethylfurfural (HMF) with acetic anhydride to form 5-acetyloxymethylfurfural (AMF). The second step involves the reaction of AMF with hexanoic acid to form methyl 3,5-diacetyloxy-6-(5-acetyloxyoxolan-2-yl)hexanoate. Finally, the third step involves the selective deacetylation of the compound to obtain the desired product, methyl 3,5-diacetyloxy-6-(5-oxooxolan-2-yl)hexanoate.

Scientific Research Applications

Methyl 3,5-diacetyloxy-6-(5-oxooxolan-2-yl)hexanoate has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various biologically active compounds, such as anticancer agents, anti-inflammatory agents, and antiviral agents. It has also been used as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

18142-16-0

Product Name

Methyl 3,5-diacetyloxy-6-(5-oxooxolan-2-yl)hexanoate

Molecular Formula

C15H22O8

Molecular Weight

330.33 g/mol

IUPAC Name

methyl 3,5-diacetyloxy-6-(5-oxooxolan-2-yl)hexanoate

InChI

InChI=1S/C15H22O8/c1-9(16)21-12(6-11-4-5-14(18)23-11)7-13(22-10(2)17)8-15(19)20-3/h11-13H,4-8H2,1-3H3

InChI Key

PTMAXAHTNABBHZ-UHFFFAOYSA-N

SMILES

CC(=O)OC(CC1CCC(=O)O1)CC(CC(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC(CC1CCC(=O)O1)CC(CC(=O)OC)OC(=O)C

synonyms

Tetrahydro-β,δ-di(acetyloxy)-5-oxo-2-furanhexanoic acid methyl ester

Origin of Product

United States

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